molecular formula C15H29N3O4 B8144948 Di-tert-butyl (R)-2-(aminomethyl)piperazine-1,4-dicarboxylate

Di-tert-butyl (R)-2-(aminomethyl)piperazine-1,4-dicarboxylate

Cat. No.: B8144948
M. Wt: 315.41 g/mol
InChI Key: XJELTUFOFGNOTB-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl ®-2-(aminomethyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C14H26N2O4This compound is primarily used in research and development, particularly in the synthesis of pharmaceutical intermediates and other organic compounds .

Preparation Methods

The synthesis of Di-tert-butyl ®-2-(aminomethyl)piperazine-1,4-dicarboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Di-tert-butyl ®-2-(aminomethyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the tert-butyl ester groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .

Scientific Research Applications

Di-tert-butyl ®-2-(aminomethyl)piperazine-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Di-tert-butyl ®-2-(aminomethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound’s amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the tert-butyl ester groups can undergo hydrolysis, releasing the active piperazine derivative, which can interact with enzymes and receptors in the body .

Comparison with Similar Compounds

Di-tert-butyl ®-2-(aminomethyl)piperazine-1,4-dicarboxylate can be compared with other similar compounds such as:

The uniqueness of Di-tert-butyl ®-2-(aminomethyl)piperazine-1,4-dicarboxylate lies in its dual protection of both the amino and carboxyl groups, making it highly useful in multi-step organic synthesis .

Properties

IUPAC Name

ditert-butyl (2R)-2-(aminomethyl)piperazine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-10,16H2,1-6H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJELTUFOFGNOTB-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@@H](C1)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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